molecular formula C19H27N3O3 B12253036 N-(3-methylphenyl)-2-[2-(piperidine-1-carbonyl)morpholin-4-yl]acetamide

N-(3-methylphenyl)-2-[2-(piperidine-1-carbonyl)morpholin-4-yl]acetamide

Cat. No.: B12253036
M. Wt: 345.4 g/mol
InChI Key: UKZQAPXYPFHHBS-UHFFFAOYSA-N
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Description

N-(3-methylphenyl)-2-[2-(piperidine-1-carbonyl)morpholin-4-yl]acetamide is a synthetic organic compound. It is characterized by the presence of a morpholine ring, a piperidine ring, and a substituted acetamide group. Compounds with such structures are often explored for their potential pharmacological properties.

Properties

Molecular Formula

C19H27N3O3

Molecular Weight

345.4 g/mol

IUPAC Name

N-(3-methylphenyl)-2-[2-(piperidine-1-carbonyl)morpholin-4-yl]acetamide

InChI

InChI=1S/C19H27N3O3/c1-15-6-5-7-16(12-15)20-18(23)14-21-10-11-25-17(13-21)19(24)22-8-3-2-4-9-22/h5-7,12,17H,2-4,8-11,13-14H2,1H3,(H,20,23)

InChI Key

UKZQAPXYPFHHBS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CN2CCOC(C2)C(=O)N3CCCCC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methylphenyl)-2-[2-(piperidine-1-carbonyl)morpholin-4-yl]acetamide typically involves multi-step organic reactions. The process may start with the preparation of the morpholine and piperidine intermediates, followed by their coupling with the acetamide group. Common reagents used in these reactions include acyl chlorides, amines, and catalysts under controlled temperature and pH conditions.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(3-methylphenyl)-2-[2-(piperidine-1-carbonyl)morpholin-4-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halides). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted acetamides.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including analgesic or anti-inflammatory properties.

    Industry: Utilized in the development of new materials or as a chemical intermediate in manufacturing processes.

Mechanism of Action

The mechanism of action of N-(3-methylphenyl)-2-[2-(piperidine-1-carbonyl)morpholin-4-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-(3-methylphenyl)-2-[2-(piperidine-1-carbonyl)morpholin-4-yl]acetamide: can be compared with other acetamide derivatives, morpholine-containing compounds, and piperidine-containing compounds.

  • Examples include N-(3-methylphenyl)-2-(morpholin-4-yl)acetamide and N-(3-methylphenyl)-2-(piperidin-4-yl)acetamide.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.

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